molecular formula C10H15ClN2 B1409295 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride CAS No. 1704096-14-9

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride

Cat. No. B1409295
CAS RN: 1704096-14-9
M. Wt: 198.69 g/mol
InChI Key: XALLOWAPJBLBJC-UHFFFAOYSA-N
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Description

“2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It also contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is structurally similar to known stimulants .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize numerous 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be analyzed based on its formula, C10H15ClN2 . The compound contains a pyridine ring and a pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactivity of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be inferred from related compounds. For instance, simple pyrrolidine derivatives have been reacted with cinnamaldehyde to produce tricyclic products .

Scientific Research Applications

Neurological Research

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride has been studied for its potential impact on nicotinic acetylcholine receptors (nAChRs), which are altered in the brains of individuals with autism. This suggests its use in neurological research related to autism and other neurodevelopmental disorders .

Drug Discovery

The pyrrolidine scaffold, which is part of this compound’s structure, is versatile in drug discovery. It has been used to design molecules with potent activity towards specific receptors like RORγt and to avoid undesirable activity against other receptors like pregnane X receptor (PXR) .

Anticonvulsant Activity

Compounds related to 2-Methyl-6-(pyrrolidin-1-yl)pyridine have shown promising anticonvulsant activity, potentially offering new avenues for the treatment of epilepsy and other seizure disorders .

Receptor Antagonism

Derivatives of this compound act as antagonists of various receptors, including the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. This indicates its potential application in managing pain, diabetes, and other metabolic disorders .

Enzyme Inhibition

This compound has been found to inhibit a wide range of enzymes, which could be beneficial in developing treatments for diseases where enzyme regulation is crucial, such as cancer or metabolic disorders .

Antioxidative Properties

The antioxidative properties of compounds similar to 2-Methyl-6-(pyrrolidin-1-yl)pyridine suggest their use in research focused on oxidative stress and related diseases .

Antibacterial Research

Its antibacterial properties have been described, indicating potential applications in the development of new antibiotics or antibacterial agents .

Cell Cycle Research

Effects on cell cycle have been characterized for related compounds, suggesting applications in cancer research where cell cycle manipulation is a key therapeutic strategy .

Future Directions

The future directions for “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its pyridine and pyrrolidine rings, could be of interest in drug discovery .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is the neuronal nicotinic acetylcholine receptor (nAChR) . The α6 and α7 subunit-containing neuronal nAChRs are particularly responsive to this compound . The nAChRs play a crucial role in transmitting signals in the nervous system.

Mode of Action

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride acts as an agonist at the nAChR . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine. The activation of these receptors leads to an influx of ions into the neuron, triggering a response.

Biochemical Pathways

The activation of nAChRs by 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can affect various biochemical pathways. For instance, it can influence the release of other neurotransmitters, modulate synaptic transmission, and affect cellular excitability . The exact downstream effects can vary depending on the specific type of nAChR and its location in the nervous system.

Pharmacokinetics

Similar compounds are known to be well-absorbed and can cross the blood-brain barrier, suggesting good bioavailability .

Result of Action

The activation of nAChRs by 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can have various effects at the molecular and cellular level. For instance, it can modulate neuronal excitability, influence neurotransmitter release, and affect synaptic plasticity . These changes can ultimately influence neural communication and processing.

Action Environment

The action, efficacy, and stability of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the state of the neuron (e.g., resting or firing), and the local ionic environment can all affect the compound’s action . Additionally, factors such as pH and temperature can influence the stability of the compound.

properties

IUPAC Name

2-methyl-6-pyrrolidin-1-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-9-5-4-6-10(11-9)12-7-2-3-8-12;/h4-6H,2-3,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLOWAPJBLBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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